Montelukast-d6

説明

BenchChem offers high-quality Montelukast-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Montelukast-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

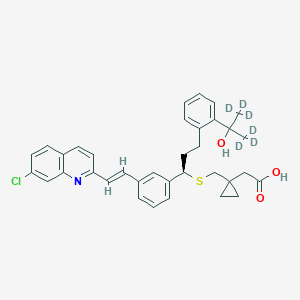

Structure

3D Structure

特性

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHDWCPVSPXUMX-ZCAOFVIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Montelukast-d6 in Advancing Pharmaceutical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding world of pharmaceutical research, particularly in the realms of pharmacokinetics and bioequivalence studies, the accuracy of analytical methods is paramount. The quantification of therapeutic agents in biological matrices requires robust and reliable techniques to ensure data integrity. This technical guide delves into the critical role of Montelukast-d6, a deuterated analog of the widely prescribed anti-asthmatic drug Montelukast. Its primary and indispensable application in scientific research is as an internal standard for the accurate quantification of Montelukast in various biological samples, most notably human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Montelukast is a leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.[1][2] To understand its absorption, distribution, metabolism, and excretion (ADME) profile, researchers rely on sensitive bioanalytical methods. Montelukast-d6, with its six deuterium atoms, is chemically almost identical to Montelukast but has a distinct molecular weight. This property allows it to be distinguished by a mass spectrometer while co-eluting chromatographically with the parent drug.[3][4] This co-elution and similar ionization efficiency compensate for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of Montelukast.[5][6]

Core Application: Internal Standard in Bioanalysis

The predominant use of Montelukast-d6 is as an internal standard (IS) in the development and validation of bioanalytical methods for Montelukast.[5][7] Its structural similarity ensures that it behaves almost identically to the analyte (Montelukast) during extraction from the biological matrix, chromatographic separation, and ionization in the mass spectrometer.[4] This mimicry is crucial for correcting any sample loss during processing and fluctuations in the instrument's performance, thereby enhancing the reproducibility and accuracy of the results.[8][9]

Experimental Workflow: Bioanalytical Quantification of Montelukast

The following diagram illustrates a typical experimental workflow for the quantification of Montelukast in human plasma using Montelukast-d6 as an internal standard.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various published bioanalytical methods that utilize Montelukast-d6 as an internal standard. These parameters are crucial for method replication and understanding the performance characteristics of the assays.

| Parameter | Study 1[5] | Study 2[4] | Study 3[8] | Study 4[7][10] |

| Chromatographic Column | YMC-pack pro C18 (50 x 4.6 mm, 3 µm) | ODS column (250 x 4.6 mm, 5 µm) | Not Specified | Thermo Hypersil GOLD™ Cyano (50 × 4.6 mm; 5 µm) |

| Mobile Phase | 10mM Ammonium Formate (pH 4.0):Acetonitrile (20:80 v/v) | 0.1 M Ammonium Acetate:Acetonitrile (35:65 v/v) | Not Specified | 0.5 mM Ammonium Chloride:Acetonitrile (20:80 v/v) |

| Flow Rate | 0.8 mL/min | Not Specified | Not Specified | Not Specified |

| Retention Time (Montelukast) | 2.8 ± 0.2 min | 2.3 ± 0.3 min | Not Specified | Not Specified |

| Retention Time (Montelukast-d6) | 2.8 ± 0.2 min | 2.3 ± 0.3 min | Not Specified | Not Specified |

| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Positive |

| MRM Transition (Montelukast) | m/z 586.2 → 568.2 | m/z 587.1 → 421.18 | Not Specified | Not Specified |

| MRM Transition (Montelukast-d6) | m/z 592.3 → 574.2 | m/z 592.40 → 427.6 | Not Specified | Not Specified |

| Linearity Range | 1.0–800.0 ng/mL | 2.5–600 ng/mL | 1-800 ppb (QC samples) | 10.0–600.0 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.9996 | 0.991 | Not Specified | ≥ 0.9989 |

Detailed Experimental Protocols

The successful application of Montelukast-d6 as an internal standard is dependent on a meticulously executed experimental protocol. Below are detailed methodologies synthesized from established research.[4][5][11]

Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of Montelukast and Montelukast-d6 in methanol at a concentration of 1 mg/mL.[4]

-

Working Solutions:

-

Prepare a series of working solutions for the calibration curve by diluting the Montelukast stock solution with a suitable solvent (e.g., 50% methanol) to achieve the desired concentration range.

-

Prepare a working solution of Montelukast-d6 (internal standard) at a specific concentration (e.g., 400 ng/mL) in 50% methanol.[5]

-

Sample Preparation (Plasma)

This protocol outlines a common protein precipitation extraction method.

-

Aliquoting: Transfer a precise volume of human plasma (e.g., 200 µL) into a microcentrifuge tube.[5]

-

Internal Standard Spiking: Add a small, fixed volume (e.g., 50 µL) of the Montelukast-d6 working solution to each plasma sample (except for blank samples).[5]

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (typically in a 3:1 or 4:1 ratio to the plasma volume), to each tube.[5][11]

-

Vortexing: Vortex the samples vigorously for a set period (e.g., 3 minutes) to ensure thorough mixing and complete protein precipitation.[11]

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 3000 rpm for 5 minutes) to pellet the precipitated proteins.[11]

-

Supernatant Collection: Carefully transfer the clear supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[11]

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.[11] Vortex briefly to ensure complete dissolution. The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column is commonly used for separation.[5]

-

Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., 10mM ammonium formate) and an organic solvent (e.g., acetonitrile) is typical.[5]

-

Flow Rate: A constant flow rate (e.g., 0.8 mL/min) is maintained.[5]

-

Injection Volume: A small volume (e.g., 10 µL) of the reconstituted sample is injected.[5]

-

Column Temperature: The column is often heated (e.g., 45°C) to ensure reproducible retention times.[5]

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.[4][8]

-

Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) of both Montelukast and Montelukast-d6 and then monitoring for a specific product ion after collision-induced dissociation.[5][9] The specific m/z transitions are detailed in the quantitative data table.

-

Signaling Pathways and Logical Relationships

The use of an internal standard like Montelukast-d6 is based on a logical relationship that ensures accurate quantification. The following diagram illustrates this principle.

Conclusion

Montelukast-d6 is an essential tool in modern bioanalytical research, enabling the precise and accurate quantification of Montelukast in biological matrices. Its role as an internal standard is fundamental to the integrity of pharmacokinetic and bioequivalence studies, which in turn are critical for drug development and regulatory approval. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and scientists working in this field, ensuring the continued generation of high-quality data in the study of Montelukast.

References

- 1. researchgate.net [researchgate.net]

- 2. Montelukast: A Scientific and Legal Review [japi.org]

- 3. caymanchem.com [caymanchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jptcp.com [jptcp.com]

- 7. LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study | Bentham Science [benthamscience.com]

- 8. lcms.cz [lcms.cz]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerbations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Montelukast-d6 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of Montelukast-d6 sodium salt, a deuterated analog of the selective cysteinyl leukotriene receptor antagonist, Montelukast.[1][2] Often utilized as an internal standard for the quantification of Montelukast, this guide details its fundamental characteristics, outlines standardized experimental protocols for their determination, and illustrates its mechanism of action.[3]

Core Chemical and Physical Properties

The fundamental properties of Montelukast-d6 sodium salt are summarized below. These values are critical for its application in analytical methods, formulation development, and stability studies.

Table 1: General Chemical Identifiers

| Property | Value | Reference |

| Chemical Name | 1-[1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl-d6)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid Sodium Salt | [1][2] |

| Synonyms | MK-476-d6, Singulair-d6 | [1][2][3] |

| CAS Number | 2673270-26-1 | [3][4] |

| Molecular Formula | C₃₅H₂₉D₆ClNNaO₃S | [1][3][5] |

| Molecular Weight | 614.2 g/mol | [1][3][5] |

Table 2: Physical Characteristics

| Property | Value | Reference |

| Appearance | Pale Yellow to Off-White Solid | [2][6] |

| Melting Point | 84-86 °C | [1] |

| Solubility | Soluble in Dichloromethane, Methanol, and Water. The non-deuterated form is freely soluble in ethanol and practically insoluble in acetonitrile. | [1][3][7] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [3] |

Table 3: Stability and Storage Recommendations

| Property | Recommendation | Reference |

| Long-Term Storage | -20°C is recommended for long-term storage. | [1] |

| Short-Term Storage | May be stored at room temperature for short periods. | [1] |

| Stability | Stable for at least 4 years when stored at 4°C. | [3] |

| Handling Conditions | Noted as being hygroscopic and light-sensitive. Store under an inert atmosphere. | [2][8] |

Experimental Protocols

The determination of the physicochemical properties outlined above requires standardized and reproducible experimental methods. This section details the protocols for measuring melting point, solubility, and stability.

Melting Point Determination: Capillary Method

The melting point is a critical indicator of purity.[9] The capillary method is a standard technique for determining the melting point range of a solid crystalline substance.[10]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered Montelukast-d6 sodium salt is packed into a capillary tube to a height of 2-3 mm.[11] The tube is then tapped gently to ensure the sample is compact at the sealed end.[12]

-

Apparatus Setup: The capillary tube is placed into a heating block of a melting point apparatus (e.g., a Mel-Temp or similar device).[13]

-

Heating: The sample is initially heated rapidly to a temperature approximately 10°C below its expected melting point.[11]

-

Observation: The heating rate is then slowed to about 1-2°C per minute to ensure thermal equilibrium.[11][12]

-

Data Recording: The melting range is recorded. This begins when the first droplet of liquid is observed and ends when the entire sample has completely transitioned to a liquid state.[11][13] A sharp melting range (e.g., 0.5-1.0°C) is indicative of high purity.[13]

Caption: Workflow for Melting Point Determination.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound, providing a measure of its thermodynamic solubility.[14][15]

Methodology:

-

Preparation: An excess amount of Montelukast-d6 sodium salt is added to a known volume of the desired solvent (e.g., water, methanol) in a sealed flask.[15] This ensures that a saturated solution is in equilibrium with the undissolved solid.[15]

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a temperature-controlled environment (commonly 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[14][16]

-

Phase Separation: The undissolved solid is separated from the saturated solution. This is a critical step and is typically achieved by centrifugation or filtration through a non-binding filter (e.g., PTFE).[14]

-

Quantification: The concentration of the dissolved Montelukast-d6 sodium salt in the clear supernatant or filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[14]

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Testing Protocol

Stability testing is essential to determine the re-test period and recommend storage conditions for an active pharmaceutical ingredient (API).[17][] The protocol should follow established guidelines, such as those from the International Council for Harmonisation (ICH).

Methodology:

-

Batch Selection: Stability studies are typically conducted on at least three primary batches of the API to assess batch-to-batch variability.[19][20]

-

Container Closure System: The API is stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[17][21]

-

Storage Conditions:

-

Long-Term Testing: Samples are stored under conditions relevant to the intended climatic zone, such as 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[19][21]

-

Accelerated Testing: To increase the rate of chemical degradation, samples are stored under exaggerated conditions, such as 40°C ± 2°C / 75% RH ± 5% RH, typically for 6 months.[17][19]

-

Stress Testing: A single batch is subjected to more extreme conditions (e.g., high temperature, humidity, light, oxidation, and a range of pH values) to identify potential degradation products and pathways.[17][21]

-

-

Testing Frequency: For long-term studies, samples are typically tested every 3 months for the first year, every 6 months for the second year, and annually thereafter.[17][20][21] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[17][21]

-

Analytical Monitoring: At each time point, samples are tested for attributes susceptible to change, including appearance, purity (assay), degradation products, and moisture content, using validated stability-indicating analytical methods.[17][20]

Mechanism of Action

Montelukast is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[7][22] Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are inflammatory lipid mediators released from various cells, including mast cells and eosinophils.[7] In the context of asthma and allergic rhinitis, these leukotrienes bind to CysLT1 receptors in the airways, triggering a cascade of inflammatory responses.[22][23]

This cascade leads to key pathological features such as:

-

Bronchoconstriction (narrowing of the airways)[23]

-

Increased mucus secretion[24]

-

Enhanced vascular permeability and airway edema[25]

-

Recruitment of inflammatory cells like eosinophils[24]

Montelukast competitively blocks the binding of leukotriene D4 (LTD₄) to the CysLT1 receptor, thereby inhibiting these downstream effects and providing therapeutic relief.[22][24][26]

Caption: Montelukast's Mechanism of Action at the CysLT1 Receptor.elukast's Mechanism of Action at the CysLT1 Receptor.

References

- 1. usbio.net [usbio.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Montelukast-D6 Sodium Salt - Protheragen [protheragen.ai]

- 5. Montelukast-d6 Sodium Salt | LGC Standards [lgcstandards.com]

- 6. esschemco.com [esschemco.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Montelukast Sodium - zebpharma [zebpharma.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. westlab.com [westlab.com]

- 11. ursinus.edu [ursinus.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. fdaghana.gov.gh [fdaghana.gov.gh]

- 19. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]

- 20. ema.europa.eu [ema.europa.eu]

- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 22. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. discovery.researcher.life [discovery.researcher.life]

- 24. google.com [google.com]

- 25. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]

- 26. Montelukast Sodium | C35H35ClNNaO3S | CID 23663996 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Quantification of Montelukast in Human Plasma using Montelukast-d6 as an Internal Standard

For research, scientific, and drug development professionals, this document provides a detailed protocol for the analysis of Montelukast in human plasma samples utilizing Montelukast-d6 as an internal standard. The methodology is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalysis.

Introduction

Montelukast is a leukotriene receptor antagonist used for the management of asthma and seasonal allergic rhinitis.[1][2] Accurate quantification of Montelukast in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Montelukast-d6, is the gold standard for correcting for matrix effects and variations in sample processing, ensuring the accuracy and precision of the analytical method.[1][2][3][4] This protocol details a validated LC-MS/MS method for the determination of Montelukast in human plasma.

Materials and Reagents

-

Montelukast sodium (Reference Standard)

-

Montelukast-d6 sodium salt (Internal Standard)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Ammonium formate

-

Formic acid

-

Human plasma (with K2-EDTA as anticoagulant)

-

Ultrapure water

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 or C8)

-

Microcentrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

Calibrated pipettes and tips

-

Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions

-

Montelukast Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Montelukast sodium in methanol to obtain a final concentration of 1 mg/mL.[3][5]

-

Montelukast-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Montelukast-d6 sodium salt in methanol to achieve a final concentration of 1 mg/mL.[2][3]

-

Montelukast Working Solutions: Prepare serial dilutions of the Montelukast stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create working solutions for calibration standards and quality control samples.

-

Montelukast-d6 Working Solution (Internal Standard): Dilute the Montelukast-d6 stock solution with acetonitrile to a final concentration of 100 ng/mL.[5] Other concentrations, such as 400 ng/mL, have also been used.[1]

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards (CS): Spike blank human plasma with the Montelukast working solutions to obtain a series of calibration standards. A typical concentration range is 1.0 to 800.0 ng/mL.[1] Other ranges such as 2.5 to 600 ng/mL and 5 to 5000 ng/mL have also been validated.[2][5]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high. For example, 3.00 ng/mL (LQC), 240.00 ng/mL (MQC), and 560.00 ng/mL (HQC).[1]

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for each standard, QC, and unknown plasma sample.

-

Pipette 100 µL of the respective plasma sample into the appropriately labeled tube.[5] Some protocols may use a 200 µL plasma volume.[1]

-

Add 400 µL of the Montelukast-d6 working solution (100 ng/mL in acetonitrile) to each tube.[5] This step combines the internal standard addition and the protein precipitation agent.

-

Vortex the samples for approximately 3-5 minutes to ensure thorough mixing and protein precipitation.[1][5]

-

Centrifuge the tubes at high speed (e.g., 14,000 g) for 5-10 minutes to pellet the precipitated proteins.[1][5]

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[5]

-

Reconstitute the dried residue in 100 µL of the mobile phase.[5]

-

Vortex briefly and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.[1]

LC-MS/MS Analysis

The following tables summarize typical instrument parameters. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography Parameters

| Parameter | Value |

| Column | YMC-pack pro C18 (50 x 4.6 mm, 3 µm) or equivalent[1] |

| Mobile Phase | 10mM Ammonium Formate (pH 4.0) : Acetonitrile (20:80 v/v)[1] |

| Flow Rate | 0.8 mL/min[1] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 45°C[1] |

| Run Time | ~5 minutes |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 550°C[1] |

| Ion Spray Voltage | 5500 V[1] |

| Curtain Gas | 20 psi[1] |

| Collision Gas | 4 psi[1] |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Montelukast | 586.2 | 568.2[1] |

| Montelukast-d6 | 592.3 | 574.2[1] |

Data Analysis and Quantification

The concentration of Montelukast in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Montelukast in the unknown samples is then interpolated from this calibration curve using a linear regression model.

Method Validation Summary

The following table presents a summary of typical validation parameters for this analytical method.

| Parameter | Typical Value |

| Linearity Range | 1.0 - 800.0 ng/mL (r² ≥ 0.999)[1] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] |

| Intra-day Precision (%CV) | 1.91 - 7.10%[1] |

| Inter-day Precision (%CV) | 3.42 - 4.41%[1] |

| Intra-day Accuracy | 98.32 - 99.17%[1] |

| Inter-day Accuracy | 98.14 - 99.27%[1] |

| Recovery of Montelukast | 57.33 - 76.05%[1] |

| Recovery of Montelukast-d6 | ~64.87%[1] |

Visual Workflow

The following diagram illustrates the experimental workflow for the quantification of Montelukast in human plasma.

Caption: Workflow for Montelukast quantification in human plasma.

References

- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerbations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Solid-Phase Extraction of Montelukast from Human Plasma Using a Deuterated Internal Standard

Introduction

Montelukast is a selective and orally active leukotriene receptor antagonist used for the treatment of asthma and the relief of symptoms associated with seasonal allergies.[1][2] Accurate and reliable quantification of Montelukast in biological matrices, such as human plasma, is crucial for pharmacokinetic and bioequivalence studies.[1][3][4] Solid-phase extraction (SPE) is a robust sample preparation technique that offers significant advantages over traditional methods like liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and the potential for automation.[5]

This application note provides a detailed protocol for the solid-phase extraction of Montelukast from human plasma using Montelukast-d6 as a deuterated internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variabilities in the extraction process and instrument response, thereby ensuring high accuracy and precision in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6]

Experimental Protocol

This protocol is intended for the extraction of Montelukast from human plasma prior to LC-MS/MS analysis.

2.1. Materials and Reagents

-

Montelukast sodium salt (analytical standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium acetate

-

Formic acid

-

Human plasma (drug-free)

-

Strong Anion Exchange (SAX) SPE cartridges or 96-well plates[2]

2.2. Preparation of Solutions

-

Montelukast Stock Solution (1 mg/mL): Accurately weigh and dissolve Montelukast sodium salt in methanol.

-

Montelukast-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Montelukast-d6 in methanol.[7]

-

Working Standard Solutions: Prepare serial dilutions of the Montelukast stock solution in methanol to create calibration curve standards and quality control (QC) samples.[2]

-

IS Working Solution (e.g., 10 µg/mL): Dilute the Montelukast-d6 stock solution with methanol.[2]

-

Conditioning Solvent (Methanol): Use LC-MS grade methanol.

-

Equilibration Solvent (e.g., 0.1 M Ammonium Acetate): Prepare by dissolving ammonium acetate in LC-MS grade water.[7]

-

Wash Solution 1 (e.g., 0.1 M Ammonium Acetate): Use the same solution as the equilibration solvent.[7]

-

Wash Solution 2 (e.g., Methanol/Water mixture): Prepare a suitable mixture, for example, 30:70 (v/v) methanol in water.

-

Elution Solvent (e.g., 1% Formic Acid in Methanol): Add formic acid to methanol to a final concentration of 1% (v/v).

2.3. Sample Preparation

-

Thaw frozen human plasma samples to room temperature.

-

For calibration standards and QC samples, spike blank human plasma with the appropriate working standard solutions of Montelukast.

-

To a 200 µL aliquot of plasma sample, standard, or QC, add 25 µL of the Montelukast-d6 internal standard working solution.[7]

-

Vortex the samples for 30 seconds to ensure thorough mixing.

-

To disrupt protein binding, add 800 µL of methanol to each sample.[2]

-

Vortex the samples again for 30 seconds.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.[2]

-

Carefully collect the supernatant for loading onto the SPE plate.[2]

2.4. Solid-Phase Extraction (SPE) Procedure

The following procedure is based on the use of a strong anion exchange (SAX) sorbent.

-

Conditioning: Condition the SPE sorbent by passing 1 mL of methanol.

-

Equilibration: Equilibrate the sorbent by passing 1 mL of 0.1 M ammonium acetate.

-

Loading: Load the pre-treated plasma supernatant onto the SPE sorbent.

-

Washing 1: Wash the sorbent with 1 mL of 0.1 M ammonium acetate to remove polar interferences.[7]

-

Washing 2: Wash the sorbent with 1 mL of a methanol/water mixture to remove less polar interferences.

-

Drying: Dry the sorbent bed completely under vacuum for 5-10 minutes.

-

Elution: Elute Montelukast and the internal standard with 1 mL of 1% formic acid in methanol. Collect the eluate.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase used for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical performance data for the SPE-LC-MS/MS method for Montelukast analysis.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL[2] |

| Correlation Coefficient (r²) | ≥ 0.99[1][2] |

| Regression Equation | y = mx + c (weighted) |

Table 2: Accuracy and Precision of Quality Control Samples

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low QC | 30 | 10.6[2] | < 15 | 93[2] |

| Medium QC | 300 | 5.7[2] | < 15 | 84[2] |

| High QC | 600 | 2.5[2] | < 15 | 89[2] |

Table 3: Recovery

| Analyte | Recovery (%) |

| Montelukast | 84 - 93[2] |

| Montelukast-d6 | > 85 |

Visualization

4.1. Experimental Workflow Diagram

Caption: Solid-Phase Extraction Workflow for Montelukast.

Conclusion

This application note details a robust and reliable solid-phase extraction protocol for the quantification of Montelukast in human plasma using a deuterated internal standard. The use of strong anion exchange SPE provides a clean extract with high recovery, making it suitable for sensitive and accurate analysis by LC-MS/MS. This method is well-suited for regulated bioanalytical laboratories conducting pharmacokinetic and bioequivalence studies. The provided workflow and performance data serve as a comprehensive guide for researchers and scientists in the field of drug development.

References

- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

Application Note: High-Throughput Analysis of Montelukast and Montelukast-d6 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Montelukast and its deuterated internal standard, Montelukast-d6, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is sensitive, specific, and reproducible, making it suitable for pharmacokinetic studies and bioequivalence trials. The protocol includes comprehensive details on sample preparation, chromatographic separation, and mass spectrometric detection parameters.

Introduction

Montelukast is a selective and orally active leukotriene receptor antagonist used for the treatment of asthma and to relieve symptoms of seasonal allergies.[1][2] It acts by blocking the action of leukotriene D4 in the lungs and bronchial tubes, which reduces bronchoconstriction and inflammation.[1] Accurate and reliable quantification of Montelukast in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note describes a robust LC-MS/MS method for the determination of Montelukast in human plasma, utilizing Montelukast-d6 as the internal standard (IS) to ensure accuracy and precision.

Experimental Workflow

The overall experimental workflow for the analysis of Montelukast and Montelukast-d6 in human plasma is depicted in the following diagram.

Caption: Experimental workflow for Montelukast and Montelukast-d6 analysis.

Experimental Protocols

Sample Preparation

Three common methods for extracting Montelukast from plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

1. Protein Precipitation (PPT) [1]

-

To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile containing the internal standard (Montelukast-d6).

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE) [3]

-

To 500 µL of human plasma, add the internal standard solution.

-

Add 2 mL of an organic solvent mixture (e.g., dichloromethane:ethyl acetate, 25:75, v/v).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

3. Solid-Phase Extraction (SPE) [4][5]

-

Condition a suitable SPE cartridge (e.g., Oasis HLB or SOLA SAX) with methanol followed by water.

-

Load the plasma sample (pre-treated as required by the SPE cartridge manufacturer) onto the cartridge.

-

Wash the cartridge to remove interferences (e.g., with 0.1M ammonium acetate and water).[2]

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., mobile phase).[2]

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

Liquid Chromatography

Table 1: Liquid Chromatography Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | YMC-pack pro C18 (50 x 4.6 mm, 3 µm)[1] | Discovery HS C18[3] | Chromolith RP18e[6] |

| Mobile Phase | 10mM Ammonium Formate (pH 4.0):Acetonitrile (20:80 v/v)[1] | 10mM Ammonium Acetate (pH 6.4):Acetonitrile (15:85, v/v)[3] | 20mM Ammonium Formate:Acetonitrile (20:80, v/v)[6] |

| Flow Rate | 0.8 mL/min[1] | 0.5 mL/min[3] | 1.2 mL/min[6] |

| Injection Volume | 10 µL[1] | Not Specified | Not Specified |

| Column Temperature | 45°C[1] | Not Specified | Not Specified |

| Run Time | 5.0 min[2] | 3.5 min[3] | 4.0 min[6] |

Mass Spectrometry

Table 2: Mass Spectrometry Parameters

| Parameter | Montelukast | Montelukast-d6 | Reference |

| Ionization Mode | ESI Positive | ESI Positive | [1][2][3] |

| Precursor Ion (m/z) | 586.2 | 592.3 | [1] |

| 586.1 | - | [3] | |

| 587.1 | 592.4 | [2] | |

| 586.2 | 592.2 | [5] | |

| Product Ion (m/z) | 568.2 | 574.2 | [1] |

| 422.1 | - | [3] | |

| 421.18 | 427.6 | [2] | |

| 422.2 | 427.3 | [5] | |

| Declustering Potential (V) | 65 | 65 | [1] |

| Collision Energy (V) | 25 | 25 | [1] |

| - | - | ||

| 23 | 22 | [5] | |

| Ion Spray Voltage (V) | 5500 | 5500 | [1] |

| Source Temperature (°C) | 550 | 550 | [1] |

Quantitative Data

Table 3: Summary of Quantitative Performance

| Parameter | Value | Reference |

| Linearity Range | 1.0 - 800.0 ng/mL | [1] |

| 0.25 - 800 ng/mL | [3] | |

| 2.5 - 600 ng/mL | [2] | |

| 2.0 - 1000 ng/mL | [6] | |

| 1.0 - 1000 ng/mL | [5] | |

| Correlation Coefficient (r²) | ≥ 0.9996 | [1] |

| ≥ 0.99 | [6] | |

| 0.991 | [2] | |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [1] |

| 0.25 ng/mL | [3] | |

| 2.5 ng/mL | [2] | |

| Intra-day Precision (%RSD) | 1.91 - 7.10% | [1] |

| 5.97 - 8.33% | [3] | |

| Inter-day Precision (%RSD) | 3.42 - 4.41% | [1] |

| 7.09 - 10.13% | [3] | |

| Intra-day Accuracy | 98.32 - 99.17% | [1] |

| Inter-day Accuracy | 98.14 - 99.27% | [1] |

| Recovery | > 85% | [7] |

| 89% (average) | [5] |

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Montelukast in human plasma. The use of a deuterated internal standard, Montelukast-d6, ensures high accuracy and precision. The described protocols for sample preparation and instrument parameters can be readily adapted by researchers in drug development and clinical laboratories for routine analysis of Montelukast.

References

- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Quantification of montelukast, a selective cysteinyl leukotriene receptor (CysLT1) antagonist in human plasma by liquid chromatography-mass spectrometry: validation and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: High-Throughput Bioanalytical Method for Montelukast in Human Plasma Using LC-MS/MS with Montelukast-d6 Internal Standard

Abstract

This application note describes a sensitive, selective, and robust bioanalytical method for the quantification of Montelukast in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Montelukast-d6 as a stable isotope-labeled internal standard (IS). Sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. The method was validated according to the US FDA guidelines and demonstrated excellent linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Montelukast is a leukotriene receptor antagonist widely prescribed for the treatment of asthma and allergic rhinitis.[1][2][3][4] It functions by blocking the action of leukotriene D4 in the lungs, which reduces bronchoconstriction and inflammation.[1] Accurate determination of Montelukast concentrations in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy. This application note presents a validated LC-MS/MS method employing Montelukast-d6 as the internal standard to ensure high accuracy and precision.

Experimental

Materials and Reagents

-

Montelukast sodium (Reference Standard)

-

Montelukast-d6 sodium salt (Internal Standard)[3]

-

HPLC-grade acetonitrile and methanol

-

Ammonium formate

-

Formic acid

-

Human plasma (with EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera UPLC system or equivalent

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent[2]

-

Analytical Column: YMC-pack pro C18 (50 x 4.6 mm, 3 µm) or equivalent[1]

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Montelukast and Montelukast-d6.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| Column | YMC-pack pro C18, 50 x 4.6 mm, S-3 μm[1] |

| Mobile Phase | 10mM Ammonium Formate (pH 4.0) : Acetonitrile (20:80 v/v)[1] |

| Flow Rate | 0.8 mL/min[1] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 45°C[1] |

| Run Time | 5 minutes[1] |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |

| MRM Transitions | |

| Montelukast | 586.2 → 568.2 m/z[1] |

| Montelukast-d6 | 592.3 → 574.2 m/z[1] |

Protocols

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Montelukast and Montelukast-d6 in methanol at a concentration of 100 µg/mL.[1]

-

Working Standard Solutions: Prepare working standard solutions of Montelukast by serial dilution of the stock solution with 50% methanol.

-

Internal Standard Spiking Solution: Prepare a working solution of Montelukast-d6 at a concentration of 400 ng/mL in 50% methanol.[1]

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 1.0 to 800.0 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3.0, 240.0, and 560.0 ng/mL).[1]

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of Montelukast and Montelukast-d6 from human plasma.

-

Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 50 µL of the Montelukast-d6 internal standard spiking solution (400 ng/mL) to each tube and vortex briefly.[1]

-

Add 750 µL of acetonitrile to precipitate plasma proteins and vortex for 5 minutes.[1]

-

Centrifuge the samples at 14,000 g for 10 minutes at ambient temperature.[1]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow Diagram

Method Validation

The bioanalytical method was validated in accordance with the US FDA guidelines for selectivity, linearity, accuracy, precision, recovery, and stability.[1][3]

Selectivity

The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of Montelukast and Montelukast-d6.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1.0 to 800.0 ng/mL for Montelukast in human plasma.[1] The coefficient of determination (r²) was consistently ≥ 0.999. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL.[1]

Table 2: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |

| Montelukast | 1.0 - 800.0 | y = 0.004x + 0.135 | ≥ 0.9996[1] |

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, LQC, MQC, HQC).

Table 3: Summary of Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.00 | 7.10 | 98.32 | 4.41 | 98.14 |

| LQC | 3.00 | 1.91 | 99.17 | 3.42 | 99.27 |

| MQC | 240.00 | 3.50 | 98.50 | 3.80 | 98.75 |

| HQC | 560.00 | 2.80 | 99.00 | 3.65 | 99.10 |

| Data synthesized from reported ranges in the literature.[1] |

Recovery

The extraction recovery of Montelukast and Montelukast-d6 from human plasma was consistent and concentration-independent.

Table 4: Extraction Recovery

| Analyte | LQC (%) | MQC (%) | HQC (%) |

| Montelukast | 93 | 84 | 89 |

| Montelukast-d6 | >85 | >85 | >85 |

| Data synthesized from reported values.[5][6] |

Stability

Montelukast was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw cycles, and long-term storage at -30°C.[1]

Method Validation Process Overview

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of Montelukast in human plasma. The use of Montelukast-d6 as an internal standard, coupled with a simple and efficient sample preparation protocol, ensures the accuracy and precision required for clinical and pharmaceutical research. This validated method is well-suited for supporting pharmacokinetic and bioequivalence studies of Montelukast.

References

- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Montelukast sodium salt | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]

- 5. researchgate.net [researchgate.net]

- 6. LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study | Bentham Science [benthamscience.com]

Troubleshooting & Optimization

Troubleshooting matrix effects with Montelukast-d6 in plasma

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the quantification of Montelukast in plasma using its deuterated internal standard, Montelukast-d6.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and why is it a concern for Montelukast analysis in plasma?

A1: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the context of LC-MS/MS, this leads to ion suppression or enhancement, which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[2][3] Plasma is a complex matrix containing high concentrations of endogenous substances like phospholipids, proteins, and salts that are known to cause these effects.[1][4][5]

Q2: My assay for Montelukast is showing poor accuracy and precision. Could this be a matrix effect, even though I'm using Montelukast-d6 as an internal standard?

A2: Yes. While a stable isotope-labeled internal standard (SIL-IS) like Montelukast-d6 is the best tool to compensate for matrix effects, the compensation is not always perfect.[6][7] If the analyte and the IS are chromatographically separated from the interfering matrix components to different extents, or if the nature of the interference is highly variable between different plasma lots, the analyte-to-IS ratio can be affected, leading to poor accuracy and precision.[7][8] Therefore, evaluating the matrix effect is a mandatory part of method validation as per regulatory guidelines.[9][10]

Q3: What are the primary causes of matrix effects when analyzing Montelukast in plasma?

A3: The most significant cause of matrix effects in plasma analysis is phospholipids from cell membranes.[4][11] These compounds are often co-extracted with the analyte, especially when using simple sample preparation techniques like protein precipitation, and can cause profound ion suppression in ESI-MS.[11] Other potential sources include salts, endogenous metabolites, proteins, and exogenous agents like anticoagulants (e.g., lithium heparin) or dosing vehicles used in preclinical studies.[1][12]

Q4: How can I experimentally assess if the matrix effect is impacting my assay?

A4: The standard approach is a quantitative assessment that compares the response of Montelukast in the presence and absence of the plasma matrix.[6][13] This is done by analyzing two sets of samples: (A) the analyte and internal standard in a neat solution (e.g., mobile phase), and (B) blank plasma extract to which the analyte and IS are added post-extraction at the same concentration as in Set A.[14] The ratio of the peak areas (B/A) gives the Matrix Factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.[6]

Q5: My current sample preparation involves simple protein precipitation (PPT) with acetonitrile. Is this sufficient to avoid matrix effects?

A5: Protein precipitation is generally not sufficient to eliminate phospholipid-based matrix effects.[2][11] While PPT effectively removes proteins, it leaves behind a high concentration of phospholipids in the supernatant, which are then injected into the LC-MS/MS system.[5][11] This is a common reason for observing ion suppression and variability in bioanalytical methods.

Q6: What are more effective sample preparation techniques to mitigate plasma matrix effects?

A6: To obtain cleaner extracts and reduce matrix effects, consider more selective sample preparation methods:

-

Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[2][15]

-

Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can effectively remove interfering compounds, resulting in significantly cleaner extracts compared to PPT.[2][6]

-

Phospholipid Depletion Plates (e.g., HybridSPE®): These specialized products combine the simplicity of protein precipitation with the targeted removal of phospholipids, offering a highly effective and efficient way to minimize matrix effects.[4][16]

Q7: Besides changing my sample preparation, can I solve the matrix effect problem by altering my chromatographic conditions?

A7: Yes, optimizing chromatography is a key strategy. The goal is to achieve chromatographic separation between your analyte (Montelukast) and the regions where matrix components elute and cause ion suppression.[2][17] By adjusting the analytical column, mobile phase, and gradient profile, you may be able to shift the retention time of Montelukast to a "cleaner" region of the chromatogram, away from the bulk of eluting phospholipids.[8]

Q8: What are the regulatory acceptance criteria for matrix effect during method validation?

A8: According to FDA and other international guidelines, the matrix effect should be investigated to ensure it does not compromise the integrity of the results.[9][10] The assessment typically involves preparing low and high-quality control samples (QCs) in at least six different lots of blank matrix. The precision (Coefficient of Variation, %CV) of the results across the different lots should be ≤15%.[7] This demonstrates that the variability in matrix from different sources does not impact the accuracy and precision of the quantification.[7][10]

Troubleshooting Guides

Systematic Troubleshooting Workflow

If you are experiencing issues such as poor accuracy, low precision, or inconsistent results, the following workflow can help you systematically identify and resolve matrix-effect-related problems.

Caption: Decision tree for troubleshooting matrix effects.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Removal in Plasma

| Technique | Principle | Pros | Cons Regarding Matrix Effect |

| Protein Precipitation (PPT) | Protein denaturation and precipitation using an organic solvent (e.g., acetonitrile). | Simple, fast, inexpensive, high-throughput. | Ineffective at removing phospholipids, leading to significant ion suppression.[2][11] |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous plasma and an immiscible organic solvent. | Can provide much cleaner extracts than PPT.[2] | Can have lower analyte recovery; may still co-extract some lipids.[2][15] |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, provides very clean extracts and reduces matrix effects significantly compared to PPT.[2] | More complex and time-consuming method development; higher cost per sample. |

| HybridSPE®-Phospholipid | Combines PPT with selective removal of phospholipids via a zirconia-based sorbent. | Highly effective and specific for phospholipid removal; simple workflow.[11] | Higher cost than standard PPT; specific for phospholipid-based interferences. |

Table 2: Example Calculation of Matrix Factor (MF) and IS-Normalized MF

This table illustrates how to calculate matrix effects using hypothetical data for a Low QC (LQC) sample.

| Sample Set | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Factor (MF) | IS-Normalized MF |

| A: Neat Solution | 100,000 | 200,000 | 0.50 | - | - |

| B: Post-Spiked Plasma | 60,000 | 110,000 | 0.55 | 0.60 (60k / 100k) | 1.10 (0.55 / 0.50) |

| Interpretation | Ion suppression is present (MF < 1.0). The IS partially compensates, but not perfectly (IS-Normalized MF > 1.0). This indicates a need for method optimization. |

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol describes the preparation of sample sets to quantitatively determine the matrix effect as recommended by regulatory bodies.[9][13]

Objective: To determine the absolute matrix effect (suppression or enhancement) and the ability of the internal standard (Montelukast-d6) to compensate for it.

Procedure:

-

Prepare Set A (Neat Solution):

-

Prepare a solution of Montelukast and Montelukast-d6 in the reconstitution solvent at two concentrations (e.g., Low QC and High QC).

-

Inject and analyze these samples (n=3-6 replicates per level). This provides the baseline response in the absence of matrix.

-

-

Prepare Set B (Post-Extraction Spike):

-

Process blank plasma samples from at least six different sources/lots using your established extraction procedure.

-

Evaporate the final extract to dryness (if applicable).

-

Reconstitute the dried extract with the spiking solutions from Set A. The final concentrations of the analyte and IS must be identical to Set A.

-

Inject and analyze these samples.

-

-

Calculations:

-

Matrix Factor (MF): Calculate as (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A).

-

IS-Normalized Matrix Factor: Calculate as (Mean analyte/IS peak area ratio in Set B) / (Mean analyte/IS peak area ratio in Set A).

-

-

Acceptance Criteria: The IS-Normalized MF should be close to 1.0, and the coefficient of variation (%CV) of the IS-Normalized MF across the different plasma lots should be ≤15%.[7]

Workflow for Matrix Effect Assessment

Caption: Experimental workflow for quantitative matrix effect assessment.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is adapted from a published method for Montelukast in plasma and is designed to provide a cleaner sample than protein precipitation.[18]

Materials:

-

Human plasma with anticoagulant

-

Montelukast-d6 internal standard spiking solution

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) and n-Hexane (90:10 v/v)

-

Reconstitution Solvent (e.g., Acetonitrile:Water 50:50)

Procedure:

-

Pipette 250 µL of plasma into a clean microcentrifuge tube.

-

Add the internal standard (Montelukast-d6) solution and briefly vortex.

-

Add 1.5 mL of the MTBE:n-Hexane (90:10) extraction solvent.

-

Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 5000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a new clean tube, avoiding the protein pellet and aqueous layer.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40-45°C.

-

Reconstitute the dried residue in 500 µL of reconstitution solvent.

-

Vortex to mix, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Sample Preparation via HybridSPE®-Phospholipid Depletion

This is a general procedure for using phospholipid depletion plates, which are highly effective at removing the primary source of matrix effects.

Materials:

-

Human plasma with anticoagulant

-

Montelukast-d6 internal standard spiking solution

-

HybridSPE®-Phospholipid 96-well plate or cartridges

-

Precipitation Solvent: 1% Formic Acid in Acetonitrile

-

Collection plate or tubes

Procedure:

-

Pipette 100 µL of plasma into the wells of the HybridSPE® plate.

-

Add the internal standard (Montelukast-d6) solution.

-

Add 300 µL of the precipitation solvent (1% Formic Acid in Acetonitrile) to each well.

-

Mix thoroughly by aspirating and dispensing several times (or by vortexing if using individual tubes) to precipitate the proteins.

-

Apply vacuum or positive pressure to the manifold to draw the supernatant through the packed bed and into the collection plate. The phospholipids are retained by the zirconia frit, while the analyte and IS pass through.

-

The collected filtrate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eijppr.com [eijppr.com]

- 9. fda.gov [fda.gov]

- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 18. lcms.cz [lcms.cz]

Technical Support Center: Optimizing Montelukast-d6 as an Internal Standard

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Montelukast-d6 as an internal standard (IS) in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration of Montelukast-d6 to use as an internal standard?

A1: The concentration of Montelukast-d6 should be optimized for your specific assay and instrumentation. However, a common starting point is a concentration that provides a consistent and reproducible signal within the linear range of the detector. Based on published methods, a concentration of around 400 ng/mL has been successfully used in human plasma samples.[1] It is crucial to ensure the selected concentration is appropriate for the expected analyte concentration range in the study samples.

Q2: How does the concentration of the internal standard affect the assay performance?

A2: The concentration of the internal standard is critical for accurate and precise quantification. An optimal concentration will ensure that the IS response is stable and not affected by matrix effects or ionization suppression/enhancement. An excessively high concentration may lead to detector saturation, while a very low concentration might result in a poor signal-to-noise ratio, affecting the precision of the assay.

Q3: Should the internal standard concentration be similar to the analyte concentration?

A3: Ideally, the internal standard should have a similar response to the analyte at the mid-point of the calibration curve. This helps to ensure that the analyte and IS are affected similarly by any variations during sample processing and analysis, leading to better accuracy and precision.

Q4: Can I use a different deuterated internal standard for Montelukast analysis?

A4: While Montelukast-d6 is a commonly used and appropriate stable isotope-labeled internal standard for Montelukast analysis due to its similar physicochemical properties, other deuterated analogs could potentially be used. However, it is essential to validate the chosen internal standard thoroughly to ensure it co-elutes with the analyte, has no isotopic crosstalk, and effectively compensates for matrix effects and variability in extraction and injection.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or No Montelukast-d6 Signal | 1. Incorrect preparation of the IS working solution. 2. Degradation of the IS stock or working solution. 3. Suboptimal mass spectrometer settings. 4. Inefficient extraction of the IS from the matrix. | 1. Verify the calculations and preparation steps for the IS solution. Prepare a fresh solution if necessary. 2. Check the storage conditions and expiration date of the IS. Prepare a fresh working solution from the stock. 3. Optimize the MS parameters, including precursor and product ions, collision energy, and source parameters, by infusing a solution of Montelukast-d6. 4. Evaluate the extraction procedure to ensure the IS is efficiently recovered. Consider alternative extraction methods if recovery is low. |

| High Variability in Montelukast-d6 Peak Area | 1. Inconsistent sample preparation or injection volume. 2. Matrix effects affecting the ionization of the IS. 3. Instability of the IS in the processed sample. | 1. Ensure consistent and precise pipetting during sample preparation. Check the autosampler for any issues with injection volume precision. 2. Investigate and minimize matrix effects by optimizing the sample cleanup process or chromatographic separation. Diluting the sample may also help. 3. Assess the stability of Montelukast-d6 in the final extract under the storage and autosampler conditions. |

| Poor Peak Shape for Montelukast-d6 | 1. Suboptimal chromatographic conditions. 2. Column degradation or contamination. 3. Co-elution with an interfering substance. | 1. Optimize the mobile phase composition, gradient, and flow rate to improve peak shape. 2. Flush the column or replace it if it is old or contaminated. 3. Adjust the chromatographic method to separate the IS from any interfering peaks. |

| Crosstalk between Analyte and IS Channels | 1. Isotopic impurity of the Montelukast-d6 standard. 2. In-source fragmentation of the analyte to an ion monitored for the IS. | 1. Check the certificate of analysis for the isotopic purity of the IS. 2. Optimize the MS source conditions to minimize in-source fragmentation. Select different precursor/product ion transitions if necessary. |

Experimental Protocols

Protocol 1: Preparation of Montelukast-d6 Internal Standard Working Solution

-

Stock Solution Preparation: Prepare a stock solution of Montelukast-d6 at a concentration of 1 mg/mL in methanol. Store this solution at an appropriate temperature as recommended by the supplier (typically -20°C or below).

-

Working Solution Preparation:

-

Perform serial dilutions of the stock solution with an appropriate solvent (e.g., methanol or acetonitrile/water mixture) to achieve the desired final working concentration.

-

For example, to prepare a 400 ng/mL working solution, you can perform a series of dilutions from the 1 mg/mL stock solution.

-

Store the working solution under appropriate conditions and check for stability.

-

Protocol 2: Sample Preparation using Protein Precipitation

This protocol is a general guideline and should be optimized for your specific application.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 25 µL of the Montelukast-d6 internal standard working solution (e.g., at 400 ng/mL) to each sample, except for the blank matrix samples.

-

Vortex the samples for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical parameters from published LC-MS/MS methods for Montelukast analysis using Montelukast-d6 as an internal standard.

Table 1: LC-MS/MS Method Parameters for Montelukast Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Analyte Concentration Range | 1.0–800.0 ng/mL[1] | 1-1000 ng/mL[2][3] | 10.0 - 600.0 ng/mL[4][5] |

| IS (Montelukast-d6) Concentration | 400 ng/mL[1] | Not explicitly stated | Not explicitly stated |

| Sample Volume | 200 µL[1] | 180 µL[3] | Not explicitly stated |

| Extraction Method | Protein Precipitation[1] | Solid-Phase Extraction[3] | Protein Precipitation[4] |

| LC Column | YMC-pack pro C18[1] | Accucore C8[3] | Thermo Hypersil GOLD™ Cyano[4] |

| Mobile Phase | 10mM ammonium formate (pH 4.0):acetonitrile (20:80 v/v)[1] | Not explicitly stated | 0.5 mM ammonium chloride: ACN (20:80%; v/v)[4] |

| Ionization Mode | ESI Positive[1][2] | ESI Positive | ESI Positive |

| MRM Transition (Montelukast) | 586.2 → 568.2[1] | 586.2 → 568.1 / 422.1[2] | Not explicitly stated |

| MRM Transition (Montelukast-d6) | 592.3 → 574.2[1] | 592.3 → 574.1 / 427.1[2] | Not explicitly stated |

Visualizations

Caption: Workflow for sample preparation and LC-MS/MS analysis.

Caption: Troubleshooting logic for inconsistent internal standard response.

References

- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study | Bentham Science [benthamscience.com]

- 5. benthamdirect.com [benthamdirect.com]

How to address poor peak shape for Montelukast-d6 in HPLC

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Montelukast-d6. This guide provides detailed solutions to common issues related to poor peak shape, ensuring the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for Montelukast-d6?

A1: Peak tailing for Montelukast-d6, a basic compound, is often caused by secondary interactions between the analyte and acidic silanol groups on the surface of silica-based columns like C18.[1][2] To mitigate this, it is crucial to control the mobile phase pH and select an appropriate column.

Q2: How does mobile phase pH affect the peak shape of Montelukast-d6?

A2: The pH of the mobile phase significantly influences the ionization state of both Montelukast-d6 and the stationary phase. For basic compounds like Montelukast, using a mobile phase with a pH between 3 and 7 is generally recommended to achieve good peak shape and avoid degradation.[3] Operating at a lower pH (e.g., around 3-4) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions that lead to tailing.[4][5]

Q3: What type of HPLC column is recommended for Montelukast-d6 analysis?

A3: A C18 reversed-phase column is commonly used for the analysis of Montelukast and its deuterated standard.[3][6] To prevent peak tailing, it is advisable to use a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase.[2] These columns have fewer accessible silanol groups, leading to improved peak symmetry for basic analytes.

Q4: Can the sample solvent affect the peak shape?

A4: Yes, the composition of the sample solvent can cause peak distortion. If the sample solvent is significantly stronger (i.e., has a higher organic content) than the mobile phase, it can lead to peak fronting.[7] Whenever possible, dissolve and inject your Montelukast-d6 standard in the initial mobile phase to ensure good peak shape.

Q5: What should I do if I observe peak fronting?

A5: Peak fronting can be caused by several factors, including high sample concentration (mass overload), a sample solvent stronger than the mobile phase, or a column void.[7][8] Try diluting your sample, ensuring the sample solvent is compatible with the mobile phase, and checking the column for any signs of degradation.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half. A tailing factor greater than 1.2 is generally considered significant.[4]

Caption: Troubleshooting workflow for addressing peak fronting of Montelukast-d6.

Quantitative Data: Impact of Sample Solvent on Peak Shape

| Sample Solvent Composition | Peak Shape | Observation | Recommendation |

| 100% Acetonitrile (with weak mobile phase) | Fronting | Strong solvent causes the analyte to travel too quickly at the column head. [7] | Avoid using a sample solvent significantly stronger than the mobile phase. |

| Mobile Phase | Symmetrical | Ideal for maintaining peak shape. | Dissolve the sample in the initial mobile phase whenever possible. |

| Weaker than Mobile Phase | Symmetrical | No adverse effects on peak shape. | An acceptable alternative to using the mobile phase as the sample solvent. |

Experimental Protocol: Sample Dilution and Solvent Matching

-

Determine Concentration: If mass overload is suspected, determine the concentration of Montelukast-d6 in your sample.

-

Serial Dilution: Perform a serial dilution of your sample (e.g., 1:5, 1:10) using the initial mobile phase as the diluent.

-

Injection Volume: Alternatively, reduce the injection volume (e.g., from 10 µL to 5 µL).

-

Solvent Matching: If the sample is dissolved in a solvent other than the mobile phase, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

-

Analyze: Inject the diluted or reconstituted sample and observe the peak shape.

Recommended HPLC Method Parameters for Montelukast-d6

The following table summarizes a validated LC-MS/MS method for the quantification of Montelukast in human plasma using Montelukast-d6 as an internal standard, which demonstrates good chromatographic performance. [6]

| Parameter | Value |

|---|---|

| Column | YMC-pack pro C18, 50 x 4.6 mm, S-3 µm |

| Mobile Phase | 10mM Ammonium Formate (pH 4.0) : Acetonitrile (20:80 v/v) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 45°C |

| Retention Time | ~2.8 min |

References

- 1. waters.com [waters.com]

- 2. chromtech.com [chromtech.com]

- 3. pharmacologyjournal.in [pharmacologyjournal.in]

- 4. uhplcs.com [uhplcs.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]

- 8. chromatographyonline.com [chromatographyonline.com]

Technical Support Center: Montelukast-d6 Stability in Processed Samples

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Montelukast-d6 in processed biological samples.

Frequently Asked Questions (FAQs)

Q1: My Montelukast-d6 internal standard response is inconsistent across my sample batch. What could be the cause?

A1: Inconsistent internal standard response can stem from several factors. A primary cause for Montelukast-d6, and its non-deuterated form, is degradation due to light exposure.[1][2][3] Montelukast is highly photosensitive and can degrade when exposed to various light sources, including daylight and standard laboratory lighting.[1][2] This can lead to the formation of photoproducts like the cis-isomer and Montelukast S-oxide.[1][2] Another potential cause is instability in the processed sample matrix, which can be influenced by pH and temperature.[1][4][5][6]

Q2: I am observing a significant decrease in Montelukast-d6 signal during sample storage. What are the optimal storage conditions?

A2: To ensure the stability of Montelukast-d6 in processed samples, it is crucial to minimize exposure to light and maintain appropriate temperatures.[1][2] For short-term storage (benchtop), samples should be kept in amber vials or covered with aluminum foil to protect from light. Several studies have shown that Montelukast and its deuterated internal standard are stable for several hours on the benchtop when protected from light.[7] For long-term storage, samples should be kept at -70°C.[8] Freeze-thaw cycles should also be minimized, although studies have demonstrated stability through at least three cycles.[7]

Q3: Can the pH of my sample processing solvents affect the stability of Montelukast-d6?

A3: Yes, pH is a critical factor in the stability of Montelukast. The compound degrades rapidly in acidic conditions.[1][2] Conversely, it exhibits high stability in alkaline solutions, such as those prepared with sodium hydroxide.[1][2] Therefore, it is advisable to use neutral or slightly alkaline conditions during sample extraction and processing to prevent degradation.

Q4: What are the major degradation products of Montelukast-d6 that I should be aware of?